molecular formula C4H5ClO3 B057725 methyl 3-chloro-3-oxopropanoate CAS No. 37517-81-0

methyl 3-chloro-3-oxopropanoate

Cat. No.: B057725
CAS No.: 37517-81-0
M. Wt: 136.53 g/mol
InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-3-oxopropionate can be synthesized through the reaction of methyl malonate with thionyl chloride . The reaction typically occurs under reflux conditions, where the methyl malonate is treated with thionyl chloride to yield the desired product .

Industrial Production Methods: In industrial settings, the production of Methyl 3-chloro-3-oxopropionate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-3-oxopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-chloro-3-oxopropanoate is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It acts as an acylating agent in the preparation of various bioactive molecules.

Case Study: Synthesis of Pyridine Derivatives

A notable application involves the synthesis of pyridine derivatives, where this compound reacts with amines in the presence of triethylamine. This method has been documented to yield high purity products with efficient reaction conditions:

ReactantsConditionsProduct Yield
3-Aminopyridine + Methyl 2-(chlorocarbonyl)acetateAcetone, RTHigh yield (specific yield data not disclosed)

This reaction highlights how this compound can facilitate the formation of complex nitrogen-containing compounds essential for drug development.

Agrochemical Applications

The compound is also significant in the agrochemical sector, where it serves as an intermediate for synthesizing herbicides and pesticides. Its chlorinated structure enhances its reactivity, making it suitable for forming various agrochemical agents.

Example: Herbicide Synthesis

Research indicates that this compound can be employed in the synthesis of herbicides that target specific weed species while minimizing harm to crops. The chlorinated acetyl group contributes to the herbicide's efficacy.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard compound for chromatographic methods such as HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry).

Application: HPLC Method Development

A reverse-phase HPLC method has been developed for the separation and quantification of this compound. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility:

Column TypeMobile PhaseDetection Method
Newcrom R1 HPLC ColumnAcetonitrile + WaterMass Spectrometry

This method allows for precise analysis of the compound in various matrices, ensuring quality control in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-3-oxopropionate involves its reactivity towards nucleophiles. The compound’s carbonyl group and chlorine atom make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison: Methyl 3-chloro-3-oxopropionate is unique due to its specific reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its ability to form complex organic molecules and its applications in various fields .

Biological Activity

Methyl 3-chloro-3-oxopropanoate (CAS Number: 37517-81-0) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential applications in drug synthesis and enzymatic studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₄H₅ClO₃
Molecular Weight136.534 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point167.5 °C at 760 mmHg
Flash Point80.0 °C

The biological activity of this compound primarily stems from its role as a synthetic reagent in various chemical reactions, particularly in the synthesis of bioactive molecules and pharmaceuticals.

Target and Mode of Action

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to diverse derivatives that may exhibit different biological activities.
  • Enzyme Interactions : The compound is utilized in studies involving esterases and hydrolases, which are critical for understanding metabolic pathways and enzyme-catalyzed reactions .

Synthesis Applications

This compound has been employed in multiple synthetic pathways, demonstrating its versatility:

  • Synthesis of Dihydroquinoline Derivatives : In a study, this compound was used to synthesize various carboxamides from dihydroquinoline precursors, showcasing its utility in generating complex organic molecules .
  • Indole Derivatives : The compound has also been involved in the acylation of indole derivatives, leading to products with potential pharmacological significance .

Biological Activity Studies

Recent studies have explored the biological implications of derivatives synthesized from this compound:

  • Antiproliferative Activity : Certain derivatives demonstrated significant antiproliferative effects against cancer cell lines, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : Research has indicated that compounds derived from this compound may inhibit specific enzymes such as casein kinase II (CK2), which is implicated in various cellular processes, including cell proliferation and survival .

Case Study: CK2 Inhibition

A notable study investigated the inhibition of CK2α by a derivative of this compound. The compound was shown to selectively inhibit CK2 activity, presenting a promising avenue for developing targeted cancer therapies .

Case Study: Anticancer Activity

Another research effort focused on synthesizing compounds based on this compound that exhibited potent activity against MCF-7 breast cancer cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 3-chloro-3-oxopropanoate in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
    • Key Hazard Data : Classified as a skin corrosive (H314) under CLP regulations, requiring stringent handling protocols .

Q. What are the primary synthetic routes for this compound?

  • Common Methods :

  • Esterification of Malonyl Chloride : Reacting malonyl chloride with methanol under controlled conditions (0–5°C) to minimize side reactions .
  • Chlorination of Methyl 3-Oxopropanoate : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents .
    • Optimization Tips : Use anhydrous solvents (e.g., dichloromethane) and catalytic DMAP to enhance reaction efficiency. Monitor pH to avoid hydrolysis .

Q. How is this compound utilized in organic synthesis?

  • Applications :

  • Liquid Crystal Synthesis : Reacts with biphenyl derivatives to form malonate-based mesogens, critical for tuning thermal stability and phase transitions .
  • Heterocycle Preparation : Serves as a precursor for quinolinones and anthracene derivatives via nucleophilic acyl substitution .
    • Example Reaction :
     this compound + 4-cyano-1,1′-biphenyl → Liquid-crystalline malonate (yield: \~75%)  

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during esterification?

  • Experimental Design :

  • Factorial Design : Vary temperature (−5°C to 10°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1 to 1:1.2) to identify optimal parameters .
  • Analytical Tools : Use GC-MS or HPLC to quantify impurities (e.g., unreacted malonyl chloride or methyl esters).
    • Data Insight : Lower temperatures (−5°C) reduce hydrolysis by 30%, while excess methanol (1.2 equiv) improves conversion to >90% .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in reactions with amines or alcohols.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., acetonitrile vs. toluene) .
    • Case Study : DFT analysis of the reaction with benzylamine showed a lower activation energy (ΔG‡ = 18.2 kcal/mol) for chloride displacement compared to ester hydrolysis .

Q. How can by-product formation during chlorination be systematically analyzed?

  • Contradiction Resolution :

  • Side Products : Trace amounts of methyl 3-hydroxypropanoate (from hydrolysis) and methyl 3,3-dichloropropanoate (over-chlorination).
  • Mitigation Strategies :
  • In Situ IR Monitoring : Track carbonyl (C=O) and C-Cl bond vibrations to terminate reactions at ~85% conversion .
  • Additive Screening : Introduce scavengers (e.g., triethylamine) to neutralize excess chlorinating agents .

Properties

IUPAC Name

methyl 3-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBCRHAMJFMIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190959
Record name Methyl 3-chloro-3-oxopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37517-81-0
Record name Methyl 3-chloro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37517-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl malonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloro-3-oxopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloro-3-oxopropionate
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Record name METHYL MALONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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